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Compound of Interest

Compound Name: 3-Butoxyphenol

Cat. No.: B099933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Butoxyphenol is a valuable chemical intermediate in the synthesis of a variety of organic

molecules, finding applications in the development of pharmaceuticals and other specialty

chemicals. Its structure, featuring a butyl ether group on a phenol ring, provides a versatile

scaffold for further chemical modifications. The Williamson ether synthesis is a robust and

widely used method for the preparation of ethers, including aryl ethers like 3-butoxyphenol.
This reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism, where a phenoxide

ion displaces a halide from an alkyl halide.

A primary challenge in the synthesis of 3-butoxyphenol from resorcinol (1,3-

dihydroxybenzene) is achieving selective mono-O-alkylation, as the presence of two hydroxyl

groups can lead to the formation of the undesired 1,3-dibutoxybenzene byproduct. This

protocol describes a method for the selective mono-alkylation of resorcinol with 1-bromobutane

using a phase-transfer catalyst, which has been shown to be effective in maximizing the yield

of the desired mono-ether product.

Reaction Scheme
The synthesis of 3-butoxyphenol from resorcinol and 1-bromobutane proceeds as follows:
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The following table summarizes the key quantitative data for the synthesis of 3-butoxyphenol.

Parameter Value

Starting Materials

Resorcinol Molar Mass 110.11 g/mol

1-Bromobutane Molar Mass 137.02 g/mol

Product

3-Butoxyphenol Molar Mass 166.22 g/mol [1][2]

Reaction Conditions

Temperature 80 °C

Reaction Time 8 hours

Yield and Purity

Expected Yield ~65-75%

Expected Purity >96% (after purification)

Characterization

1H NMR (CDCl3) See Characterization Section

13C NMR (CDCl3) See Characterization Section

IR Spectrum See Characterization Section

Experimental Protocol
This protocol is adapted from a procedure for the selective mono-methylation of resorcinol

using a phase-transfer catalyst.

Materials and Reagents
Resorcinol

1-Bromobutane
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Sodium hydroxide (NaOH)

Tetrabutylammonium bromide (TBAB)

Toluene

Glacial acetic acid

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Deionized water

Equipment
Three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer with heating mantle

Separatory funnel

Rotary evaporator

Apparatus for column chromatography

Standard laboratory glassware

Procedure
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium
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bromide (0.5 g, as a phase-transfer catalyst), 50 mL of toluene, and 50 mL of a 2 mol/L

aqueous sodium hydroxide solution.

Reaction: Stir the mixture vigorously and heat to 80°C. Once the temperature has stabilized,

add 1-bromobutane (16.4 g, 0.12 mol) dropwise from the dropping funnel over a period of 30

minutes. After the addition is complete, continue to stir the reaction mixture at 80°C for 8

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully

neutralize the reaction mixture by adding glacial acetic acid until it is weakly acidic. Transfer

the mixture to a separatory funnel and separate the organic phase. Extract the aqueous

phase with diethyl ether (2 x 25 mL).

Purification: Combine the organic phases and wash them with deionized water and then with

a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous

magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the

filtrate under reduced pressure using a rotary evaporator to remove the solvent.

Isolation: The crude product, a mixture of 3-butoxyphenol, unreacted resorcinol, and a

small amount of 1,3-dibutoxybenzene, can be purified by column chromatography on silica

gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure

3-butoxyphenol.
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Reaction

Work-up

Purification

1. Add Resorcinol, TBAB,
Toluene, and NaOH solution

to a three-necked flask

2. Heat to 80°C
with vigorous stirring

3. Add 1-Bromobutane
dropwise

4. Stir at 80°C
for 8 hours

5. Cool to room
temperature

6. Neutralize with
glacial acetic acid

7. Separate organic phase
and extract aqueous phase

with diethyl ether

8. Combine organic phases,
wash with water and brine

9. Dry over anhydrous
MgSO4 or Na2SO4

10. Concentrate under
reduced pressure

11. Purify by column
chromatography

Pure 3-Butoxyphenol

Click to download full resolution via product page
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Characterization Data
The identity and purity of the synthesized 3-butoxyphenol can be confirmed by spectroscopic

methods.

1H NMR (CDCl3): The proton NMR spectrum is expected to show signals for the aromatic

protons, the protons of the butyl chain, and the phenolic hydroxyl proton. The chemical shifts

(δ) would be approximately: 0.96 (t, 3H, -CH3), 1.48 (m, 2H, -CH2-CH3), 1.75 (m, 2H, -O-

CH2-CH2-), 3.93 (t, 2H, -O-CH2-), 5.0-6.0 (br s, 1H, -OH), 6.4-6.6 (m, 3H, Ar-H), 7.1-7.2 (m,

1H, Ar-H).[1]

13C NMR (CDCl3): The carbon NMR spectrum should exhibit distinct signals for each

carbon atom in the molecule. Expected chemical shifts (δ) are approximately: 13.8, 19.2,

31.3, 67.7, 101.8, 106.5, 107.4, 130.2, 156.4, 159.8 ppm.[1]

IR Spectroscopy (thin film or KBr pellet): The infrared spectrum will show characteristic

absorption bands. Key expected peaks include a broad O-H stretching band around 3300-

3500 cm-1, C-H stretching bands for the alkyl chain and aromatic ring just below and above

3000 cm-1, respectively, C=C stretching bands for the aromatic ring in the 1450-1600 cm-1

region, and a strong C-O stretching band for the ether linkage around 1200-1250 cm-1.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b099933#protocol-for-williamson-ether-synthesis-of-3-
butoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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